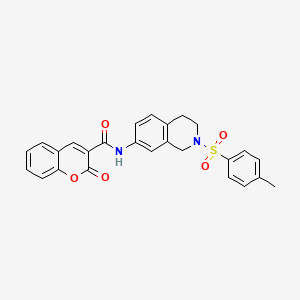
2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include chromene derivatives and tosylated tetrahydroisoquinoline. The key steps may involve:
Condensation reactions: to form the chromene core.
Nucleophilic substitution: to introduce the tosyl group.
Amidation: to attach the carboxamide group.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:
Catalysts: to accelerate reactions.
Solvent selection: to improve solubility and reaction rates.
Purification techniques: such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways may include:
Binding to active sites: of enzymes, inhibiting or activating their function.
Modulating receptor activity: , affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
Chromene derivatives: Known for their diverse biological activities.
Tetrahydroisoquinoline derivatives: Often studied for their pharmacological properties.
Uniqueness
2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
The compound 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a derivative belonging to the class of chromene and tetrahydroisoquinoline compounds. These classes are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N2O4S, with a molecular weight of approximately 344.4 g/mol. The structure features a chromene backbone with a tosyl-substituted tetrahydroisoquinoline moiety, which is crucial for its biological interactions.
Antiviral Properties
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit promising antiviral activity. For instance, compounds structurally similar to this compound have been tested against various viral strains:
| Compound | Virus Strain | IC50 (nM) | Toxicity (CC50) |
|---|---|---|---|
| Avir-7 | HCoV-229E | 280 ± 12 | >1000 |
| Avir-8 | HCoV-OC43 | 515 ± 22 | >1000 |
| Chloroquine | HCoV-229E | 60 ± 3 | >600 |
These results suggest that the compound may possess similar antiviral properties due to its structural analogies with effective antiviral agents .
Anti-HIV Activity
The compound has also been evaluated for its potential as an HIV integrase inhibitor. A related study demonstrated that derivatives of the chromene structure exhibited non-toxic profiles while showing significant inhibitory effects on HIV integrase with IC50 values in the nanomolar range . This suggests that modifications like those present in this compound could enhance its therapeutic potential against HIV.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to modulate enzyme activity and receptor interactions. The presence of the tosyl group enhances binding affinity and specificity towards these targets .
Case Studies
- Anticancer Activity : In vitro studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cell lines. For example, one study reported that a related compound led to significant cell death in breast cancer cells through caspase activation pathways.
- Neuroprotective Effects : Research has indicated potential neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The mechanism appears to involve the modulation of antioxidant pathways and inhibition of inflammatory responses.
属性
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c1-17-6-10-22(11-7-17)34(31,32)28-13-12-18-8-9-21(14-20(18)16-28)27-25(29)23-15-19-4-2-3-5-24(19)33-26(23)30/h2-11,14-15H,12-13,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRWQBLUADWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














